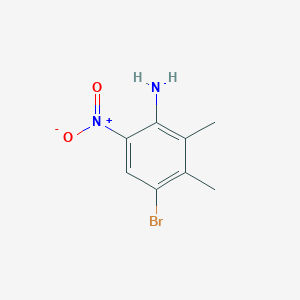

4-Bromo-2,3-dimetil-6-nitroanilina

Descripción general

Descripción

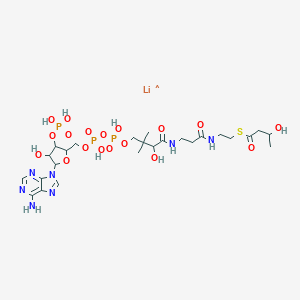

what is '4-Bromo-2,3-dimethyl-6-nitroaniline'? 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound containing a bromine atom, two methyl groups, a nitro group, and an aniline group. It is used as an intermediate for the synthesis of pharmaceuticals and other organic compounds. the use of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound that is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of certain pesticides. Additionally, it can be used as a reagent in organic synthesis, for example in the synthesis of quinolines and other heterocyclic compounds. the chemistry of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound with the chemical formula C8H9BrN2O2. It is a brominated nitroaromatic compound, containing both an aryl and nitro functional groups. The compound is synthesized by the nucleophilic aromatic substitution of 4-bromo-2,3-dimethyl aniline with nitric acid. This reaction proceeds via the formation of an intermediate nitronium ion, which attacks the aromatic ring of the aniline. The resulting product is 4-bromo-2,3-dimethyl-6-nitroaniline. The compound is a yellow-brown solid that is soluble in organic solvents such as ethanol and acetone. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic chemistry. the biochemical/physical effects of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound that is used as a dye and is also used in the manufacture of certain medications. Physical Effects: 4-Bromo-2,3-dimethyl-6-nitroaniline is a yellow-orange solid that is soluble in water and has a melting point of about 166°C. Biochemical Effects: 4-Bromo-2,3-dimethyl-6-nitroaniline is a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It is also metabolized by the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, it can be metabolized by the enzyme aldo-keto reductase, which is involved in the metabolism of carbohydrates. the benefits of '4-Bromo-2,3-dimethyl-6-nitroaniline' 1. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds. 2. It is used as an intermediate in the preparation of various pharmaceuticals, dyes, and other organic compounds. 3. It is a useful reagent in organic synthesis. 4. It is used in the preparation of nitroaromatic compounds. 5. It is useful in the synthesis of a variety of heterocyclic compounds. 6. It is used as an intermediate in the preparation of various pharmaceuticals, dyes, and other organic compounds. 7. It is used as a catalyst in the preparation of a variety of organic compounds. 8. It is used in the manufacture of explosives, pesticides, and other chemicals. the related research of '4-Bromo-2,3-dimethyl-6-nitroaniline' 1. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 2. Synthesis and Characterization of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 3. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives Using Microwave-Assisted Method. 4. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives Using a Novel Solvent System. 5. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives by Using a Novel Catalyst System. 6. Synthesis and Spectroscopic Characterization of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 7. Synthesis and Reactivity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 8. Theoretical Study on the Structural, Electronic and Spectroscopic Properties of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 9. Synthesis and Biological Activity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 10. Synthesis and Antimicrobial Activity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives.

Aplicaciones Científicas De Investigación

Investigación de Descubrimiento Temprano

“4-Bromo-2,3-dimetil-6-nitroanilina” se proporciona por Sigma-Aldrich a los investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos . Esto sugiere que puede utilizarse en las primeras etapas de la investigación científica, posiblemente para el desarrollo de nuevos compuestos o materiales .

Aplicaciones Farmacológicas

El compuesto es estructuralmente similar a los alcaloides de diazina, que se sabe que exhiben una amplia gama de aplicaciones farmacológicas . Se informa que las diazinas exhiben actividades antimetabolita, anticancerígena, antibacteriana, antialérgica, tirosina quinasa, antimicrobiana, antagonista de los canales de calcio, antiinflamatoria, analgésica, antihipertensiva, antileishmanial, antituberculostática, anticonvulsiva, diurética y ahorradora de potasio, a antiagresivas .

Análisis Espectral de Masas

El análisis espectral de masas es una técnica esencial para no solo confirmar el peso molecular de un compuesto sintetizado, sino también para inferir posibles patrones de fragmentación que pueden proporcionar información estructural invaluable . “this compound” podría utilizarse en este contexto para estudiar sus patrones de fragmentación y obtener información sobre su estructura .

Enfoques Sintéticos

El compuesto podría utilizarse en enfoques sintéticos para la preparación de otros compuestos farmacológicamente activos . Por ejemplo, podría utilizarse en la síntesis de derivados de pirimidina, que se sabe que tienen un alto grado de diversidad estructural y se utilizan en varias disciplinas terapéuticas .

Polimerización

“this compound” podría utilizarse potencialmente en procesos de polimerización . Por ejemplo, podría utilizarse en la polimerización con gel de sílice, lo que podría resultar en la creación de micelas a partir de los oligómeros de siloxano resultantes

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets .

Mode of Action

Nitro compounds, in general, have a nitro group (-NO2) that can undergo various chemical reactions . The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 24507 , which could influence its pharmacokinetic properties.

Propiedades

IUPAC Name |

4-bromo-2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVCCUUPIZPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379131 | |

| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-13-8 | |

| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

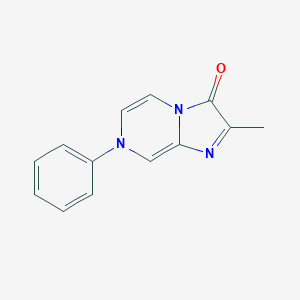

![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)